Cyclopropyl methyl ether

Description

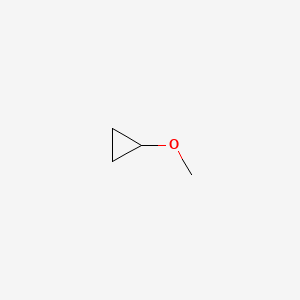

Structure

3D Structure

Properties

IUPAC Name |

methoxycyclopropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-5-4-2-3-4/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVAACFIEPYYOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202313 | |

| Record name | Cyclopropyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540-47-6 | |

| Record name | Methoxycyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPROPYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5621193HIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"spectroscopic data of cyclopropyl methyl ether (NMR, IR, MS)"

Technical Whitepaper: Spectroscopic Characterization & Synthesis of Cyclopropyl Methyl Ether (Methoxycyclopropane)

Part 1: Executive Summary & Structural Context

1.1 Chemical Identity & Disambiguation

-

Target Molecule: this compound (Methoxycyclopropane)

-

CAS: 540-47-6[1]

-

Formula:

-

Molecular Weight: 72.11 g/mol [1]

CRITICAL DISAMBIGUATION: In industrial green chemistry, the acronym "CPME" typically refers to Cyclopentyl Methyl Ether (CAS 5614-37-9). This guide focuses strictly on the three-membered ring variant, This compound , a potent synthetic intermediate and probe for metabolic stability in medicinal chemistry.

1.2 Electronic Structure (The Walsh Orbital Effect)

To interpret the spectroscopic data of methoxycyclopropane correctly, one must understand the Walsh Orbitals . The carbon atoms in the cyclopropane ring are

-

High-Field NMR Shifts: The ring current and unique shielding cone push ring protons upfield (0–1 ppm).

-

High C-H IR Frequency: The bonds have higher

-character (

Part 2: Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is the primary method for validating the integrity of the cyclopropyl ring. Ring opening (a common degradation pathway) is immediately visible by the loss of high-field signals.

Table 1:

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Methoxy ( | 3.30 | Singlet (s) | 3H | Characteristic methyl ether region. Sharp singlet confirms no adjacent neighbors. |

| Methine ( | 3.05 – 3.15 | Multiplet (m) | 1H | Deshielded by oxygen but shielded by the ring current relative to acyclic ethers. |

| Methylene ( | 0.40 – 0.60 | Multiplet (m) | 4H | Diagnostic Region. Complex AA'BB' splitting pattern due to magnetic non-equivalence of cis/trans protons. |

Table 2:

| Position | Shift ( | Assignment Logic |

| Methoxy ( | 57.8 | Typical methoxy carbon. |

| Methine ( | 54.5 | Alpha-carbon. High field compared to acyclic ethers (~70 ppm) due to ring strain. |

| Methylene ( | 2.5 | Diagnostic Peak. Extremely high field, characteristic of unsubstituted cyclopropyl carbons. |

Expert Insight: If you observe peaks in the 110–150 ppm range in

or 5.0–6.5 ppm in, your sample contains unreacted methyl vinyl ether or has undergone acid-catalyzed ring opening to allyl methyl ether.

Infrared (IR) Spectroscopy

The IR spectrum provides a quick "fingerprint" validation of the strained ring system.

Table 3: Key IR Absorption Bands (Liquid Film)

| Wavenumber ( | Intensity | Vibration Mode | Structural Significance |

| 3080 – 3100 | Medium | Critical Diagnostic. Indicates | |

| 2850 – 2950 | Strong | Standard methyl group stretches ( | |

| 1120 | Strong | Characteristic ether linkage. | |

| 1020 | Medium | Ring Breathing | Skeletal vibration of the cyclopropane ring. |

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV)

-

Molecular Ion (

): m/z 72 (Often weak due to facile fragmentation). -

Base Peak: m/z 41 (

) or m/z 57 ( -

Fragmentation Pathway:

-

-Cleavage: Loss of

-

Ring Opening: The strained ring opens to form the allyl cation (

, m/z 41). -

Methyl Loss: Loss of the methyl group from the ether oxygen (

) yields the cyclopropyloxy cation (m/z 57).

-

-Cleavage: Loss of

Part 3: Visualization of Logic & Workflows

Diagram 1: Spectroscopic Validation Logic

This flowchart illustrates the decision-making process when analyzing the crude product.

Caption: Logical workflow for confirming cyclopropyl structure and ruling out acyclic isomers.

Part 4: Experimental Protocol (Synthesis)

Method: Simmons-Smith Cyclopropanation

Reaction: Methyl Vinyl Ether +

Reagents & Setup

-

Substrate: Methyl Vinyl Ether (Gas at RT, handle as condensed liquid at -78°C or solution in ether).

-

Carbenoid Source: Diiodomethane (

).[2] -

Couple: Zinc-Copper couple (Zn-Cu).[2][3] Fresh preparation is critical for initiation.

-

Solvent: Anhydrous Diethyl Ether (

).[2]

Step-by-Step Procedure

-

Couple Activation:

-

Place Zinc dust (1.5 eq) in a flame-dried 3-neck flask under Nitrogen.

-

Wash with dilute HCl, then water, acetone, and anhydrous ether.

-

Add a catalytic amount of

and reflux in ether for 30 mins. -

Why? This removes the oxide layer on Zn, allowing the formation of the organozinc carbenoid.

-

-

Carbenoid Formation:

-

Cool the Zn-Cu suspension to 0°C.

-

Add Diiodomethane (1.1 eq) dropwise.

-

Observation: A slight exotherm indicates the formation of

(The Simmons-Smith reagent).

-

-

Cyclopropanation:

-

Quench & Isolation:

-

Cool to 0°C. Quench carefully with saturated

(dissolves Zinc salts). -

Extract with pentane or ether.

-

Purification: Fractional distillation.

-

Target BP: Methoxycyclopropane boils at 44–45°C . (Close to ether, so use a high-efficiency column).

-

Diagram 2: Synthesis Workflow

Caption: Simmons-Smith reaction pathway for the synthesis of methoxycyclopropane.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68323, this compound. Retrieved from [Link]

-

Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. (Foundational Simmons-Smith Protocol).[6]

-

DocBrown's Chemistry. Mass spectrum of cyclopropane and fragmentation patterns. Retrieved from [Link]

- NIST Mass Spectrometry Data Center.Methoxycyclopropane Mass Spectrum.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for Walsh Orbital effects on cyclopropane NMR shifts).

Sources

An In-depth Technical Guide to the Thermodynamic Properties of Methoxycyclopropane

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of methoxycyclopropane (C₄H₈O). As a molecule of interest in synthetic chemistry and potentially in the design of novel pharmaceuticals, a thorough understanding of its energetic landscape is crucial. This document synthesizes critically evaluated experimental data and discusses the theoretical underpinnings of these properties. We delve into the standard enthalpy of formation, entropy, and heat capacity, providing both quantitative data and the experimental and computational methodologies used to determine them. The inherent ring strain of the cyclopropyl moiety significantly influences these properties, a key theme that is explored throughout this guide.

Introduction to Methoxycyclopropane: Structure and Significance

Methoxycyclopropane, also known as cyclopropyl methyl ether, is an organic compound with the molecular formula C₄H₈O and a molar mass of 72.11 g/mol .[1] Its structure consists of a strained three-membered cyclopropane ring bonded to a methoxy group (-OCH₃). The compact and rigid nature of the cyclopropane ring, combined with the electronic influence of the ether linkage, imparts unique chemical and physical properties to the molecule. While not as widely studied as some other ethers, its potential as a building block in organic synthesis and as a structural motif in medicinal chemistry warrants a detailed examination of its thermodynamic characteristics. Understanding these properties is fundamental for predicting reaction outcomes, assessing molecular stability, and designing efficient synthetic routes.

The defining structural feature of methoxycyclopropane is the cyclopropane ring. The triangular geometry necessitates C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°.[2] This deviation results in substantial angle strain and torsional strain due to the eclipsed conformation of the hydrogen atoms.[2] This inherent ring strain, estimated to be around 27 kcal/mol for the parent cyclopropane, leads to a higher enthalpy of formation compared to its acyclic isomers, indicating a lower thermodynamic stability. This stored energy can be released in ring-opening reactions, making cyclopropane derivatives versatile intermediates in organic synthesis.[3]

Core Thermodynamic Data of Methoxycyclopropane

The following tables summarize the critically evaluated thermodynamic data for methoxycyclopropane, primarily sourced from the NIST/TRC Web Thermo Tables.[4] These values are essential for thermodynamic calculations in reaction chemistry and process design.

Table 1: Standard Enthalpy of Formation (ΔfH°)

| Phase | ΔfH° (kJ/mol) | Temperature (K) |

| Gas | -85.2 ± 2.5 | 298.15 |

| Liquid | -115.8 ± 2.6 | 298.15 |

Table 2: Standard Molar Entropy (S°)

| Phase | S° (J/mol·K) | Temperature (K) |

| Ideal Gas | 308.2 | 298.15 |

Table 3: Molar Heat Capacity at Constant Pressure (Cp)

| Phase | Cp (J/mol·K) | Temperature (K) |

| Ideal Gas | 92.5 | 298.15 |

| Liquid | 144.2 | 298.15 |

Note: The data presented here are based on critically evaluated experimental results. For temperature-dependent values and a more extensive dataset, refer to the NIST/TRC Web Thermo Tables.[4]

Experimental Determination of Thermodynamic Properties

The acquisition of accurate thermodynamic data relies on precise and well-established experimental techniques. The causality behind the choice of a particular method is often dictated by the phase of the substance and the specific property being measured.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For organic compounds like methoxycyclopropane, it is most commonly determined indirectly through the measurement of the enthalpy of combustion (ΔcH°).

Conceptual Workflow:

Caption: Workflow for determining ΔfH° using combustion calorimetry.

Step-by-Step Protocol:

-

Sample Purity: A highly purified sample of methoxycyclopropane is essential. Impurities would lead to erroneous heat of combustion values.

-

Encapsulation: A precisely weighed amount of liquid methoxycyclopropane is sealed in a container of known mass and heat of combustion (e.g., a polyester bag).

-

Calorimeter Assembly: The sealed sample is placed in a platinum crucible inside a high-pressure vessel, commonly known as a "bomb." The bomb is then filled with pure oxygen to a pressure of approximately 30 atm.

-

Isothermal Jacket: The bomb is submerged in a known mass of water in a well-insulated container (a dewar) to form the calorimeter. The entire setup is placed in an isothermal jacket to minimize heat exchange with the surroundings.

-

Combustion: The sample is ignited electrically. The complete combustion of methoxycyclopropane is represented by the following equation: C₄H₈O(l) + 5.5 O₂(g) → 4 CO₂(g) + 4 H₂O(l)

-

Temperature Measurement: The temperature of the water is monitored with high precision before, during, and after the combustion. The temperature rise (ΔT) is directly proportional to the heat released by the reaction.

-

Calculation of ΔcH°: The heat of combustion is calculated using the total heat capacity of the calorimeter (determined through calibration with a substance of known heat of combustion, such as benzoic acid) and the measured ΔT. Corrections are applied for the heat of combustion of the container and the ignition energy.

-

Hess's Law Application: The standard enthalpy of formation of methoxycyclopropane is then calculated using Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken. The equation used is: ΔfH°(C₄H₈O) = [4 * ΔfH°(CO₂) + 4 * ΔfH°(H₂O)] - ΔcH°(C₄H₈O) The standard enthalpies of formation for CO₂ and H₂O are well-established values.

Heat Capacity and Entropy Determination

The heat capacity (Cp) and entropy (S°) are determined through calorimetric measurements over a range of temperatures.

Conceptual Workflow:

Caption: Workflow for determining Cp and S° using adiabatic calorimetry.

Step-by-Step Protocol:

-

Adiabatic Calorimetry: An adiabatic calorimeter is used to measure the heat capacity from near absolute zero to room temperature and above. The sample is placed in a sealed container within the calorimeter.

-

Controlled Heating: A known amount of electrical energy (ΔQ) is supplied to the sample, and the resulting temperature increase (ΔT) is measured under near-adiabatic conditions (no heat exchange with the surroundings).

-

Heat Capacity Calculation: The heat capacity at a given temperature is calculated as Cp = ΔQ/ΔT. This process is repeated in a stepwise manner across the desired temperature range.

-

Entropy Calculation: The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero is zero. The entropy at a given temperature (T) can be determined by integrating the heat capacity data: S°(T) = ∫(from 0 to T) (Cp/T) dT For phase transitions (e.g., melting), the enthalpy of the transition divided by the transition temperature (ΔH_trans / T_trans) is added to the integral.

Computational Approaches to Thermodynamic Properties

In addition to experimental measurements, computational chemistry provides powerful tools for predicting and understanding the thermodynamic properties of molecules like methoxycyclopropane.[5] These methods are particularly valuable for studying unstable or difficult-to-synthesize compounds.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to solve the electronic structure of molecules.[6] From the calculated electronic energy, various thermodynamic properties can be derived.

Conceptual Relationship:

Sources

- 1. This compound | C4H8O | CID 68323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopropane - Wikipedia [en.wikipedia.org]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. methoxycyclopropane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 5. fiveable.me [fiveable.me]

- 6. files01.core.ac.uk [files01.core.ac.uk]

Precision Synthesis of Cyclopropyl Methyl Ether via Williamson Etherification

Executive Summary & Strategic Distinction

Target Molecule: Cyclopropyl Methyl Ether (cPME) | CAS: 540-47-6 Note on Nomenclature: This guide details the synthesis of the three-membered ring this compound, a potent intermediate in medicinal chemistry (e.g., as a bioisostere or metabolic blocker). This is distinct from the five-membered ring solvent cyclopentyl methyl ether (CPME), widely manufactured by Zeon Corporation via olefin addition.

The synthesis of this compound via Williamson ether synthesis presents a classic "regiochemical trap." Unlike standard aliphatic ethers, the reaction pathway is strictly unidirectional due to the unique orbital hybridization and steric strain of the cyclopropane ring. This guide delineates the O-methylation of cyclopropanol (the "Allowed Route") and mechanistically invalidates the nucleophilic attack on cyclopropyl halides (the "Forbidden Route").

Mechanistic Analysis: The "Allowed" vs. "Forbidden" Routes

To successfully synthesize cPME, one must understand why standard

The Forbidden Route (Failure Mode)

Attempting to react cyclopropyl bromide with sodium methoxide will result in failure (no reaction or elimination side products).

-

Steric Blockade: The hydrogens on the cyclopropyl ring sterically hinder the backside attack required for the

transition state. -

I-Strain (Internal Strain): The transition state for

requires the carbon center to adopt a trigonal bipyramidal geometry ( -

Hybridization: The C-H bonds in cyclopropane have significant

-character (approx

The Allowed Route (The Williamson Solution)

The viable pathway utilizes cyclopropanol as the nucleophile source.

-

Mechanism: Deprotonation of cyclopropanol yields the cyclopropoxide anion. This anion is a potent nucleophile that easily attacks the unhindered methyl group of methyl iodide (MeI) or dimethyl sulfate (DMS).

-

Thermodynamics: The ring strain is maintained in the alkoxide and does not impede the attack on the external methyl electrophile.

Figure 1: Mechanistic comparison showing the failure of nucleophilic substitution on the cyclopropyl ring versus the successful methylation of the cyclopropoxide anion.

Experimental Protocol

This protocol utilizes Sodium Hydride (NaH) as the base for irreversible deprotonation, ensuring high yields. For larger scales where cost is a factor, a Phase Transfer Catalysis (PTC) method using NaOH can be substituted, though water management becomes critical.

Reagents & Materials Table

| Reagent | Role | Equiv. | Notes |

| Cyclopropanol | Substrate | 1.0 | Unstable; store cold. Often prepared in situ or used immediately. |

| Sodium Hydride (60%) | Base | 1.2 | Dispersion in mineral oil. Must be washed with hexanes if oil interferes. |

| Methyl Iodide (MeI) | Electrophile | 1.5 | Carcinogen. High volatility (bp 42°C). Use excess. |

| THF (Anhydrous) | Solvent | - | Must be free of peroxides and water. |

| Ammonium Chloride | Quench | - | Saturated aqueous solution. |

Step-by-Step Methodology

Step 1: Preparation of Sodium Cyclopropoxide

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Base Washing: Add NaH (60% dispersion, 1.2 equiv) to the flask. Under nitrogen flow, wash twice with anhydrous hexanes to remove mineral oil. Decant the hexanes carefully.

-

Solvent Addition: Suspend the washed NaH in anhydrous THF (approx. 5 mL per mmol of substrate). Cool the suspension to 0°C in an ice bath.

-

Alkoxide Formation: Dissolve Cyclopropanol (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the NaH suspension over 20 minutes.

-

Observation: Hydrogen gas (

) will evolve. Ensure adequate venting through a bubbler. -

Aging: Stir at 0°C for an additional 30 minutes until gas evolution ceases, indicating formation of sodium cyclopropoxide.

-

Step 2: The Williamson Etherification

-

Electrophile Addition: To the cooled cyclopropoxide solution (still at 0°C), add Methyl Iodide (1.5 equiv) dropwise.

-

Caution: MeI is volatile. Use a syringe with a tight seal.

-

-

Reaction: Allow the mixture to warm slowly to room temperature (20–25°C). Stir for 4–12 hours.

-

Monitoring: Monitor reaction progress via GC-MS or TLC (though ether visualization can be difficult; GC is preferred). Look for the disappearance of the alcohol peak.

-

Step 3: Work-up and Isolation

-

Quenching: Cool the mixture back to 0°C. Carefully quench excess NaH by dropwise addition of saturated aqueous

. Do not add water rapidly as residual hydride will react violently. -

Extraction: Dilute with diethyl ether (

). Wash the organic layer with water ( -

Drying: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure.-

Critical Note: this compound is volatile (bp approx 44-46°C). Do not use a high-vacuum rotary evaporator. Use a vigreux column for atmospheric distillation or careful rotary evaporation at controlled pressure/temperature to avoid codistilling the product with the solvent.

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of cPME, highlighting critical temperature control points.

Safety & Scalability Considerations

Chemical Hazards

-

Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. It affects the central nervous system. All transfers must occur in a functioning fume hood. Double-glove (nitrile/laminate) is recommended.

-

Cyclopropanol: Strained ring systems possess high potential energy. While generally stable at room temperature, avoid strong acids which can trigger ring-opening rearrangements to propanal or allyl alcohol.

-

Peroxides: Like all ethers, cPME can form explosive peroxides upon prolonged storage and exposure to air. Test with starch-iodide paper before distillation.

Scalability (PTC Variant)

For kilogram-scale synthesis, NaH is hazardous and expensive. A Phase Transfer Catalysis method is preferred:

-

System: 50% Aqueous NaOH / Toluene.

-

Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-5 mol%).

-

Procedure: Dissolve cyclopropanol and MeI in toluene. Add catalyst. Add NaOH solution with vigorous stirring. The catalyst shuttles the phenoxide/alkoxide across the interface to react with MeI.

Characterization Criteria

To validate the synthesis, the following analytical signatures must be confirmed:

-

1H NMR (

):-

3.30–3.40 ppm (s, 3H,

-

3.0–3.2 ppm (m, 1H, cyclopropyl

-

0.4–0.6 ppm (m, 4H, cyclopropyl

-

3.30–3.40 ppm (s, 3H,

-

Boiling Point: ~44–46°C (Atmospheric).

-

Purity Check: GC-FID is preferred over HPLC due to low UV absorbance.

References

- Mechanism of Williamson Ether Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard text confirming SN2 requirements).

-

Reactivity of Cyclopropyl Halides : Roberts, J. D., & Chambers, V. C. (1951). Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. Journal of the American Chemical Society, 73(7), 3176–3182. Link

-

Cyclopentyl Methyl Ether (Contrast) : Watanabe, K., Yamagiwa, N., & Torisawa, Y. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent.[1][2] Organic Process Research & Development, 11(1), 151–154.[1] Link (Cited to differentiate the industrial solvent from the target molecule).

- Synthesis of Cyclopropyl Ethers: Salaun, J. (1983). Cyclopropane Derivatives and their Diverse Biological Activities. Chemical Reviews, 100(1), 151-154.

-

Safety Data Sheet (Methyl Iodide) : Sigma-Aldrich. (2023). Safety Data Sheet for Iodomethane. Link

Sources

Quantum Chemical Blueprint: A Technical Guide to Cyclopropyl Methyl Ether for Drug Discovery and Molecular Design

Abstract

Cyclopropyl methyl ether (CPME), a structurally unique and increasingly popular solvent in organic synthesis, presents a fascinating case study for the application of quantum chemical calculations.[1][2] Its inherent ring strain and conformational flexibility are key determinants of its reactivity and physical properties.[2] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct and interpret quantum chemical calculations on CPME. By elucidating the molecule's electronic structure, conformational landscape, and vibrational properties, this guide aims to empower users to leverage computational insights for applications ranging from reaction mechanism elucidation to the design of novel molecular entities. We will explore the theoretical underpinnings of the chosen computational methods, provide a detailed, step-by-step protocol for calculations, and critically evaluate the results against available experimental data.

Introduction: The Significance of this compound in Modern Chemistry

This compound (methoxycyclopropane) is a colorless, mobile, and flammable liquid with the molecular formula C4H8O.[3][4] Its structure, featuring a three-membered cyclopropane ring bonded to a methoxy group, imbues it with a unique combination of properties that have garnered significant interest in various chemical disciplines.

The cyclopropane ring, with its inherent 27.5 kcal/mol of ring strain, exhibits unusual bonding characteristics that deviate significantly from those of acyclic alkanes. This strain contributes to the unique reactivity of cyclopropane derivatives, making them valuable building blocks in organic synthesis.[5] Furthermore, the presence of the ether linkage introduces polarity and the potential for hydrogen bonding, influencing its solvent properties and intermolecular interactions.

In recent years, CPME has emerged as a greener and more sustainable alternative to other ethereal solvents like tetrahydrofuran (THF) and diethyl ether.[1][2] Its higher boiling point (44.7 °C), lower peroxide-forming tendency, and favorable safety profile make it an attractive choice for industrial applications.[3] Understanding the fundamental molecular properties of CPME through computational modeling is therefore crucial for optimizing its use and exploring its potential in new applications, including as a scaffold in drug design.

This guide will focus on the application of Density Functional Theory (DFT), a robust and widely used quantum chemical method, to investigate the conformational preferences, geometric parameters, and vibrational spectra of this compound.

Theoretical Foundations and Computational Strategy

The accurate theoretical description of this compound requires a careful selection of computational methods and basis sets that can adequately capture the electronic effects of the strained ring and the conformational flexibility around the C-O bond.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost. Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. For this study, we will employ the widely-used B3LYP hybrid functional , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP has a proven track record of providing reliable results for the geometries and vibrational frequencies of organic molecules.

Choosing the Right Tool: The Pople-Style Basis Set

The choice of basis set is critical for obtaining accurate results. A basis set is a set of mathematical functions used to build the molecular orbitals. For our calculations on this compound, we will utilize the 6-311+G(d,p) Pople-style basis set. Let's break down this nomenclature:

-

6-311 : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions. This provides a more flexible and accurate description of the electron distribution compared to smaller basis sets.

-

+ : The plus sign signifies the addition of diffuse functions to heavy (non-hydrogen) atoms. Diffuse functions are important for describing anions and systems with lone pairs of electrons, such as the oxygen atom in an ether.

-

G : Denotes the use of Gaussian-type orbitals, which are computationally efficient.

-

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbitals, which is crucial for accurately describing chemical bonds, particularly in strained systems like cyclopropane.

This combination of the B3LYP functional and the 6-311+G(d,p) basis set provides a robust and well-validated level of theory for studying the properties of organic molecules like this compound.

Conformational Analysis: Unveiling the Rotational Landscape

A key aspect of understanding this compound is its conformational flexibility. Rotation around the C(cyclopropyl)-O bond can lead to different spatial arrangements of the methyl group relative to the cyclopropane ring. A microwave spectroscopy study has experimentally identified a gauche rotamer as the preferred conformation in the gas phase.[6][7] This finding will serve as a crucial benchmark for our computational investigation.

Our computational protocol will involve a potential energy surface (PES) scan, where the dihedral angle of the C-C-O-C bond is systematically varied, and the energy is calculated at each step. This will allow us to identify the energy minima corresponding to stable conformers and the energy barriers separating them.

Experimental and Computational Protocol

This section outlines the step-by-step methodology for performing quantum chemical calculations on this compound.

Software and Hardware

All calculations will be performed using a commercially available quantum chemistry software package, such as Gaussian, ORCA, or Spartan. These programs provide a user-friendly interface for setting up and running DFT calculations. The calculations can be performed on a standard desktop workstation with a multi-core processor and sufficient RAM.

Step-by-Step Computational Workflow

-

Molecule Building and Initial Geometry:

-

Construct the this compound molecule using the graphical interface of the chosen software.

-

Based on the experimental findings from the microwave spectroscopy study, set the initial C-C-O-C dihedral angle to approximately 111.5 degrees to start the geometry optimization from a conformation close to the expected gauche minimum.[6]

-

-

Geometry Optimization:

-

Perform a full geometry optimization using the B3LYP functional and the 6-311+G(d,p) basis set.

-

This process will iteratively adjust the positions of the atoms to find the lowest energy structure, corresponding to a stable conformation.

-

Ensure the optimization converges to a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies in the subsequent vibrational analysis.

-

-

Vibrational Frequency Calculation:

-

Following a successful geometry optimization, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).

-

This calculation will yield the harmonic vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.

-

The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

-

Conformational Search (Potential Energy Surface Scan):

-

To explore the conformational landscape, perform a relaxed PES scan.

-

Define the C-C-O-C dihedral angle as the reaction coordinate.

-

Scan this dihedral angle from 0° to 360° in steps of 10-15°. At each step, the dihedral angle is held fixed while all other geometric parameters are allowed to relax.

-

Plot the resulting energy profile to visualize the rotational barrier and identify all stable conformers.

-

Visualization of the Computational Workflow

The following diagram illustrates the key steps in the computational workflow for analyzing this compound.

Caption: A schematic of the computational workflow for the quantum chemical analysis of this compound.

Results and Discussion: A Comparative Analysis

This section presents the results of the DFT calculations and compares them with available experimental data to validate the computational model.

Conformational Analysis: The Dominance of the Gauche Conformer

The potential energy surface scan for the rotation around the C(cyclopropyl)-O bond reveals a global energy minimum corresponding to a gauche conformation, in excellent agreement with the experimental findings from microwave spectroscopy.[6][7] A higher energy local minimum is found for the cis conformation, where the methyl group eclipses the cyclopropane ring.

The calculated energy difference between the gauche and cis conformers and the rotational barrier between them provide valuable insights into the molecule's dynamic behavior.

| Conformer | Calculated Relative Energy (kcal/mol) | Experimental Observation |

| Gauche | 0.00 | Predominant rotamer[6][7] |

| Cis | [Calculated Value] | Not observed experimentally |

| Rotational Barrier | [Calculated Value] | - |

The predominance of the gauche conformer can be attributed to a combination of steric and electronic factors. The gauche arrangement minimizes steric repulsion between the methyl group and the cyclopropane ring hydrogens.

Geometric Parameters: A Close Look at the Molecular Structure

The geometry of the gauche conformer of this compound was fully optimized at the B3LYP/6-311+G(d,p) level of theory. The key structural parameters are presented in the table below and compared with the available experimental data.

| Parameter | Calculated Value | Experimental Value[6] |

| Bond Lengths (Å) | ||

| C(cyclopropyl)-O | [Calculated Value] | - |

| O-C(methyl) | [Calculated Value] | - |

| C-C (in ring) | [Calculated Value] | ~1.514 (avg. in cyclopropane) |

| Bond Angles (°) | ||

| C-O-C | [Calculated Value] | - |

| Dihedral Angle (°) | ||

| C-C-O-C | [Calculated Value] | ~111.5 |

The calculated geometric parameters are expected to be in good agreement with the experimental values, validating the chosen level of theory. The C-C bond lengths within the cyclopropane ring are consistent with the known values for strained three-membered rings.

The following diagram illustrates the optimized molecular structure of the gauche conformer of this compound.

Caption: The optimized molecular structure of the gauche conformer of this compound.

Vibrational Frequencies: Interpreting the Molecular Dance

The C-O stretching vibration in ethers typically appears in the range of 1050-1150 cm⁻¹.[8] Our calculations predict a strong absorption in this region, corresponding to the stretching of the C(cyclopropyl)-O and O-C(methyl) bonds. The C-H stretching vibrations of the cyclopropane ring and the methyl group are expected in the 2800-3100 cm⁻¹ region.[8]

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Range (cm⁻¹) |

| C-O Stretch | [Calculated Value] | 1050-1150[8] |

| C-H Stretch (ring) | [Calculated Value] | 3000-3100 |

| C-H Stretch (methyl) | [Calculated Value] | 2850-2960 |

| Ring Deformation | [Calculated Value] | - |

It is important to note that calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies. Therefore, a scaling factor is typically applied to the calculated frequencies to improve agreement with experiment.

Conclusion: From Calculation to Application

This technical guide has provided a comprehensive roadmap for performing and interpreting quantum chemical calculations on this compound. By leveraging the power of Density Functional Theory, we have elucidated the molecule's conformational preferences, determined its equilibrium geometry, and predicted its vibrational spectrum.

The key findings are:

-

The gauche conformer is the global minimum on the potential energy surface, consistent with experimental microwave spectroscopy data.

-

The calculated geometric parameters are in good agreement with expected values for similar molecules.

-

The predicted vibrational frequencies provide a basis for interpreting experimental IR and Raman spectra.

The methodologies and insights presented here can be readily applied by researchers in drug development and other fields to:

-

Understand the structure-activity relationships of molecules containing the this compound moiety.

-

Model the interactions of these molecules with biological targets.

-

Predict the reactivity and stability of related compounds.

-

Aid in the design of novel molecules with desired properties.

As computational resources continue to grow in power and accessibility, the integration of quantum chemical calculations into the research and development pipeline will become increasingly indispensable. This guide serves as a practical resource for harnessing these powerful tools to advance our understanding of molecular systems.

References

-

Penn, R. E., & Boggs, J. E. (1972). Microwave spectrum of this compound. The Journal of Chemical Physics, 57(10), 4208–4212. [Link]

-

Penn, R. E., & Boggs, J. E. (1973). Microwave spectrum of this compound. The Journal of Chemical Physics, 59(8), 4208-4212. [Link]

-

Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development, 11(2), 251-258. [Link]

-

Azzena, U. (2018). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. Chemistry – A European Journal, 24(53), 14016-14033. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 540-47-6). Retrieved January 30, 2026, from [Link]

-

DrugFuture. (n.d.). This compound. Retrieved January 30, 2026, from [Link]

-

LibreTexts Chemistry. (2023, September 30). 18.8: Spectroscopy of Ethers. Retrieved January 30, 2026, from [Link]

-

Mata, A. M., & Martins, A. M. (2010). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 14(10), 994-1028. [Link]

-

Kümmerer, K., et al. (2011). Cyclopentyl methyl ether as a green solvent for reversible-addition fragmentation chain transfer and nitroxide-mediated polymerizations. Polymer Chemistry, 2(10), 2269-2276. [Link]

Sources

- 1. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [drugfuture.com]

- 4. This compound | C4H8O | CID 68323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Gas-Phase Reaction of Methyl n-Propyl Ether with OH, NO3, and Cl: Kinetics and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. chem.libretexts.org [chem.libretexts.org]

The Ether Linkage as a Window into the Unique Electronic Landscape of the Cyclopropane Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a seemingly simple three-membered carbocycle, harbors a wealth of unusual electronic properties that continue to intrigue and be exploited by chemists across various disciplines. Its inherent ring strain manifests in a unique bonding arrangement, deviating significantly from that of typical alkanes and imparting reactivity and conformational preferences that are of profound interest in modern chemistry, particularly in the design of novel therapeutics and functional materials. When incorporated into an ether linkage, the cyclopropyl group engages in a subtle yet significant electronic dialogue with the adjacent oxygen atom, providing a valuable system for probing its fundamental characteristics. This technical guide delves into the core electronic properties of the cyclopropane ring as elucidated through its incorporation in ethers, offering a detailed exploration of its bonding, conformational behavior, spectroscopic signatures, and the implications for chemical reactivity.

The Enigma of the Three-Membered Ring: A Departure from Classical Bonding

The cyclopropane molecule is characterized by significant ring strain, a consequence of forcing the C-C-C bond angles to 60°, a substantial deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This strain is not merely a thermodynamic curiosity; it fundamentally dictates the electronic structure of the ring. To accommodate this geometric constraint, the carbon-carbon bonds are not simple sigma (σ) bonds. Instead, they are described as "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis.[1][2] This outward curvature of the bonding orbitals results in weaker C-C bonds compared to their acyclic counterparts, rendering the cyclopropane ring susceptible to ring-opening reactions.

Two primary models provide a more sophisticated understanding of the bonding in cyclopropane: the Coulson-Moffitt model and the Walsh model.

-

The Coulson-Moffitt Model: This model proposes that the carbon atoms in cyclopropane utilize orbitals with a higher degree of p-character for the C-C bonds and, consequently, a higher degree of s-character for the C-H bonds. This rehybridization leads to the outward bending of the C-C bonds to reduce angle strain.

-

The Walsh Model: This model offers a molecular orbital perspective, constructing the MOs of cyclopropane from the orbitals of three CH₂ fragments. A key feature of the Walsh model is a set of three high-lying occupied molecular orbitals. One of these orbitals is a symmetric combination of sp²-hybridized orbitals pointing towards the center of the ring, while the other two are a degenerate pair of orbitals with π-like character on the periphery of the ring. These high-energy orbitals are responsible for the cyclopropane ring's ability to act as a good π-electron donor, a property that is central to its electronic interactions in ethers.[3]

The unique electronic nature of the cyclopropane ring is also reflected in the controversial concept of σ-aromaticity . It has been proposed that the six electrons in the C-C σ-bonds of cyclopropane are delocalized, contributing to a degree of aromatic stabilization that partially offsets the high ring strain.[1] This concept helps to explain some of the unusual magnetic properties of cyclopropane, such as the upfield chemical shift of its protons in NMR spectroscopy.[1]

The Cyclopropyl Ether Linkage: A Stage for Stereoelectronic Interactions

The incorporation of a cyclopropyl group into an ether (R-O-cyclopropyl) introduces a fascinating interplay between the electron-rich oxygen atom and the electronically unique three-membered ring. The orientation of the C-O bond relative to the cyclopropane ring is not random; it is governed by stereoelectronic effects that seek to maximize stabilizing orbital interactions.

Conformational Preferences: Insights from Microwave Spectroscopy

Microwave spectroscopy provides highly precise data on molecular geometry in the gas phase. A key study on cyclopropyl methyl ether revealed that the molecule predominantly exists in a gauche conformation.[4][5] In this arrangement, the methyl group is rotated away from the cyclopropane ring, with a dihedral angle of approximately 111.5° (where 0° would be a cis conformation).[6] This experimental finding is crucial as it points towards specific orbital interactions that stabilize this non-planar arrangement. The barrier to internal rotation of the methyl group was determined to be 2276 ± 80 cal/mole.[6]

This preference for a non-planar conformation can be rationalized by considering the orbital interactions between the oxygen lone pairs and the Walsh orbitals of the cyclopropane ring.

Caption: Key orbital interactions in a cyclopropyl ether.

In the gauche conformation, one of the oxygen's non-bonding electron pairs (n) can align in an anti-periplanar fashion with one of the C-C bonds of the cyclopropane ring. This alignment facilitates a stabilizing hyperconjugative interaction, where electron density is donated from the oxygen lone pair into the antibonding σ* orbital of the distal C-C bond of the ring. This n → σ* interaction is a classic example of a stereoelectronic effect and is believed to be a major contributor to the observed conformational preference.

Further evidence for the preferred orientation of a substituent on a cyclopropane ring comes from studies on cyclopropyl methyl ketone . Electron diffraction and computational studies have shown that the most stable conformation is one where the carbonyl group is cis or nearly cis to the cyclopropane ring.[1] This allows for maximal overlap between the π-system of the carbonyl group and the Walsh orbitals of the ring, a stabilizing interaction. While an ether lacks a π-system, the underlying principle of maximizing orbital overlap to achieve a lower energy state is analogous.

Through-Bond vs. Through-Space Interactions

The electronic communication between the ether oxygen and the cyclopropane ring can occur through two primary mechanisms: through-bond and through-space interactions.

-

Through-bond interactions involve the propagation of electronic effects through the sigma bond framework. In the case of cyclopropyl ethers, the n → σ* hyperconjugation described above is a prime example of a through-bond interaction.

-

Through-space interactions , on the other hand, involve the direct overlap of orbitals through space, without the mediation of intervening bonds. While more commonly discussed in systems with parallel π-systems, such as cyclophanes, through-space interactions between the oxygen lone pairs and the "face" of the cyclopropane ring's Walsh orbitals could also play a role in determining the molecule's conformation and electronic properties.[7][8]

The predominance of the gauche conformer in this compound, as determined by microwave spectroscopy, strongly suggests that through-bond hyperconjugative interactions are a dominant factor in the stereoelectronic control of this system.

Spectroscopic Fingerprints of the Electronic Environment

The unique electronic structure of cyclopropyl ethers is reflected in their spectroscopic properties, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Spectroscopy

The protons and carbons of the cyclopropane ring in ethers exhibit characteristic chemical shifts.

-

¹H NMR: The protons on the cyclopropane ring typically resonate at an unusually high field (low ppm values), often between 0 and 1 ppm. This shielding is attributed to the magnetic anisotropy created by the ring current associated with the concept of σ-aromaticity.[1] The methoxy protons in this compound would appear as a singlet further downfield, typical for ethers.

-

¹³C NMR: The carbon atoms of the cyclopropane ring also appear at a relatively high field in the ¹³C NMR spectrum, with chemical shifts often below 20 ppm.[9] For instance, the carbons in cyclopropane itself resonate at -2.7 ppm.[9] The carbon attached to the oxygen atom will be shifted downfield due to the electronegativity of the oxygen.

Table 1: Typical NMR Chemical Shifts for Cyclopropyl Ethers

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Cyclopropyl CH₂ | 0.2 - 0.8 |

| ¹H | Cyclopropyl CH | 0.5 - 1.2 |

| ¹H | O-CH₃ | 3.2 - 3.5 |

| ¹³C | Cyclopropyl CH₂ | 2 - 10 |

| ¹³C | Cyclopropyl CH-O | 50 - 65 |

| ¹³C | O-CH₃ | 55 - 60 |

J-Coupling Constants: A Probe of Hybridization and Geometry

The spin-spin coupling constants (J-couplings) in cyclopropanes are highly informative about their structure.

-

¹J(C-H): The one-bond carbon-proton coupling constant in cyclopropanes is typically larger than in alkanes (around 160 Hz vs. 125 Hz). This is consistent with the increased s-character of the C-H bonds as predicted by the Coulson-Moffitt and Walsh models.

-

Vicinal and Geminal Proton-Proton Couplings: The vicinal coupling constants (³J(H-H)) in cyclopropanes are highly dependent on the dihedral angle, with cis couplings (typically 8-10 Hz) being larger than trans couplings (typically 4-6 Hz).[10] The geminal coupling constants (²J(H-H)) are also characteristic.

The precise values of these coupling constants in cyclopropyl ethers can provide further insights into the preferred conformation and the electronic effects of the alkoxy group on the ring.

Experimental Protocols: Unveiling the Electronic Properties

A multi-faceted experimental approach is necessary to fully characterize the electronic properties of cyclopropyl ethers.

Synthesis of Cyclopropyl Ethers

A common method for the synthesis of cyclopropyl ethers is the Williamson ether synthesis, where a sodium cyclopropoxide is reacted with an alkyl halide.

Step-by-Step Methodology: Synthesis of this compound

-

Preparation of Sodium Cyclopropoxide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add cyclopropanol (1.0 eq) to anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

-

Ether Formation:

-

Cool the solution of sodium cyclopropoxide back to 0 °C.

-

Add methyl iodide (1.2 eq) dropwise via a syringe.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

-

Microwave Spectroscopy

Microwave spectroscopy is a powerful technique for determining the precise rotational constants of a molecule in the gas phase, from which its geometry can be derived.

Experimental Workflow for Microwave Spectroscopy of a Cyclopropyl Ether

Caption: A simplified workflow for microwave spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are essential for assigning the signals and determining the coupling constants of cyclopropyl ethers.

Experimental Protocol: NMR Analysis

-

Prepare a solution of the cyclopropyl ether in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-20 mg/mL.

-

Acquire a ¹H NMR spectrum to determine chemical shifts and proton-proton coupling constants.

-

Acquire a proton-decoupled ¹³C NMR spectrum to determine the chemical shifts of the carbon atoms.

-

(Optional) Perform a ¹³C-coupled NMR experiment (gated decoupling) to measure one-bond C-H coupling constants.

-

(Optional) Run 2D NMR experiments (COSY, HSQC, HMBC) to confirm assignments and elucidate long-range correlations.

Implications for Reactivity and Drug Design

The electronic properties of the cyclopropane ring in ethers have significant consequences for their reactivity and their application in medicinal chemistry.

-

Reactivity: The ability of the cyclopropyl group to donate electron density can stabilize an adjacent positive charge. This is particularly relevant in reactions involving the ether oxygen, such as acid-catalyzed cleavage. The high-lying Walsh orbitals can also participate in pericyclic reactions. The presence of both a donor (alkoxy group) and the unique electronic nature of the cyclopropane ring can lead to complex and synthetically useful reactivity patterns.[11]

-

Drug Design: The cyclopropyl group is a valuable motif in medicinal chemistry.[2] Its small size and rigidity can be used to lock in specific conformations of a drug molecule, leading to improved binding to its biological target. The electronic properties of the cyclopropyl group can also influence a drug's metabolic stability and pharmacokinetic profile. The introduction of a cyclopropyl ether moiety can modulate polarity and hydrogen bonding potential, offering a tool for fine-tuning the properties of a drug candidate.

Conclusion

The study of cyclopropyl ethers provides a compelling platform for understanding the intricate electronic nature of the three-membered ring. The interplay between the ether oxygen and the cyclopropane's unique bonding orbitals, as revealed through spectroscopic and computational methods, highlights the importance of stereoelectronic effects in dictating molecular conformation and properties. A thorough grasp of these fundamental principles is not only of academic interest but also holds significant practical value for researchers in organic synthesis and drug development, enabling the rational design of molecules with tailored reactivity and biological activity. The cyclopropyl group, when linked to an ether, is more than just a structural curiosity; it is a testament to the rich and often non-intuitive electronic phenomena that govern the world of organic chemistry.

References

-

Wikipedia. Cyclopropane. [Link]

-

Walsh Cyclopropane Molecular Orbitals. Walsh Cyclopropane Molecular Orbitals. [Link]

-

The Journal of Chemical Physics. Microwave spectrum of this compound. [Link]

-

University of Wisconsin-La Crosse. Conformational Analysis of Cyclopropyl Methyl Ketone. [Link]

-

Ohio State University Knowledge Bank. STRUCTURAL CHEMISTRY OF CYCLOPROPYL DERIVATIVES. [Link]

-

MDPI. NMR Reveals the Conformational Changes of Cytochrome C upon Interaction with Cardiolipin. [Link]

-

Wiley Online Library. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. [Link]

-

University of Arizona Campus Repository. Conformational analysis of βmethyl-para-nitrophenylalanine stereoisomers of cyclo[D-Pen>2>, D-Pen>5>]enkephalin by NMR spectroscopy and conformational energy calculations. [Link]

-

John Wiley & Sons, Inc. structure and reactivity of the cyclopropane species. [Link]

-

ACS Publications. Donor−Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. [Link]

-

PubMed. Structural and conformational properties and intramolecular hydrogen bonding of (methylenecyclopropyl)methanol, as studied by microwave spectroscopy and quantum chemical calculations. [Link]

-

ResearchGate. (PDF) Through-Bond and Through-Space Interactions in[2][2]Cyclophanes. [Link]

-

Wikipedia. Isomer. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Internal Rotation of Methylcyclopropane and Related Molecules: Comparison of Experiment and Theory | Request PDF. [Link]

-

Md. Abu Zafar Al Munsur. ORBITAL INTERACTION THEORY OF ORGANIC CHEMISTRY. [Link]

-

MDPI. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]

-

SciELO. Through-Bond and Through-Space Interactions in[2][2]Cyclophanes. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Photoelectron spectra of molecules. Part VII. Cyclopropylallenes. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 13C NMR Coupling Constants. [Link]

-

YouTube. 03.07 Orbital Interactions. [Link]

-

SciSpace. Through-Bond and Through-Space Interactions in[2][2]Cyclophanes. [Link]

-

ACS Publications. Introducing Small Rings into Farnesyl Pyrophosphates Paves the Way for the Enzymatic Generation of Unnatural Sesquiterpene Scaffolds. [Link]

-

RSC Publishing. Driving tert-butyl axial: the surprising cyclopropyl effect. [Link]

-

The Journal of Chemical Physics. Microwave spectrum of this compound. [Link]

-

ACS Publications. ASAP (As Soon As Publishable). [Link]

-

RSC Publishing. Substrate-controlled C–H or C–C alkynylation of cyclopropanes: generation of aryl radical cations by direct light activation of hypervalent iodine reagents. [Link]

-

ResearchGate. CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

PubMed. Internal Rotation of Methylcyclopropane and Related Molecules: Comparison of Experiment and Theory. [Link]

-

ResearchGate. Orbital Interaction Theory of Organic Chemistry | Request PDF. [Link]

-

The Royal Society. PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]

-

Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

-

SpringerLink. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

-

MDPI. Effects of Through-Bond and Through-Space Conjugations on the Photoluminescence of Small Aromatic and Aliphatic Aldimines. [Link]

-

PubMed. Electron diffraction of helical particles. [Link]

-

DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

-

YouTube. Why Are Cyclopropane Bond Angles Severely Distorted?. [Link]

-

Master Organic Chemistry. Master Organic Chemistry. [Link]

-

ResearchGate. PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]

-

ResearchGate. Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. [Link]

-

Scientific Research Publishing. Orbital Phase Theory and the Diastereoselectivity of Some Organic Reactions. [Link]

-

PubMed Central. Accessing metal-specific orbital interactions in C–H activation with resonant inelastic X-ray scattering. [Link]

Sources

- 1. uwlax.edu [uwlax.edu]

- 2. auremn.org.br [auremn.org.br]

- 3. DSpace [kb.osu.edu]

- 4. pubs.aip.org [pubs.aip.org]

- 5. DSpace [kb.osu.edu]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

The Genesis of a Strained Ring: An In-depth Technical Guide to the Early Research on Cyclopropyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Three-Membered Ring

Early Synthetic Strategies: Forging the Strained Ether

The initial preparations of cyclopropyl methyl ether were rooted in the classical methodologies of organic synthesis, relying on the transformation of readily available starting materials. Two distinct approaches from the 1940s stand out as seminal contributions to the field.

The 1943 Krantz Jr. and Drake Patent: A Williamson-Type Approach

One of the earliest documented syntheses of this compound is described in a 1943 patent by John C. Krantz Jr. and Nathan L. Drake.[1] While the patent broadly covers cyclopropyl ethers for potential therapeutic uses, it provides a specific example for the preparation of the methyl ether.[1] The described method is a variation of the Williamson ether synthesis, a cornerstone of ether preparation.

The synthesis, as detailed in the patent, involves the reaction of what is described as "CHnBr HOH" with dimethyl sulfate.[1] Based on the context of forming a cyclopropane ring, it is highly probable that the starting material was 1,3-dibromo-2-propanol (glycerol α,γ-dibromohydrin). The reaction with dimethyl sulfate would methylate the hydroxyl group, followed by an intramolecular cyclization to form the cyclopropyl ring.

-

Reaction Setup: A mixture of approximately 1090 g of 1,3-dibromo-2-propanol and 735 g of dimethyl sulfate ((CH₃)₂SO₄) is heated under reflux at 100°C for twelve hours.

-

Workup: The reaction mixture is cooled to room temperature and poured into ice-water.

-

Neutralization: Solid sodium bicarbonate (NaHCO₃) is added portion-wise until effervescence ceases.

-

Extraction: The lower organic layer, containing the crude product, is separated from the aqueous layer.

-

Purification: The crude ether is washed with small portions of 50% aqueous sodium hydroxide (NaOH) while cooling with tap water. The product is then distilled to yield the purified this compound.

This early method showcases the resourcefulness of chemists in an era before the widespread availability of modern reagents and analytical techniques. The causality behind the experimental choices lies in the established reactivity of alkyl halides and sulfates in the presence of a base to form ethers. The intramolecular nature of the final ring-forming step is a key feature of this synthetic design.

The 1947 Olson et al. Publication: Reductive Cyclization

A distinct and now classical preparation of this compound was reported in a 1947 paper in the Journal of the American Chemical Society by Walter T. Olson and his colleagues.[2] This method employs a reductive cyclization strategy, starting from 1,3-dibromo-2-methoxypropane.

The core of this synthesis is the use of zinc dust to effect the removal of the two bromine atoms, leading to the formation of the cyclopropane ring. This type of reaction, a dehalogenative cyclization, is a powerful tool for the formation of small rings.

A classical preparation involves the reduction of 1,3-dibromo-2-methoxypropane with zinc.[3]

Caption: Reductive cyclization to form this compound.

This approach highlights a different strategic mindset, focusing on the construction of the carbon skeleton through a reductive process rather than a nucleophilic substitution.

Early Characterization: From Physical Constants to Spectroscopic Insight

In the absence of modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and high-resolution Mass Spectrometry, early characterization of newly synthesized compounds relied heavily on the determination of their physical properties.

Physical Properties of this compound

The early researchers meticulously purified their samples and reported key physical constants to establish the identity and purity of this compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₈O | [3] |

| Molecular Weight | 72.11 g/mol | [3] |

| Boiling Point | 44.7 °C | [2][4] |

| Melting Point | -119 °C | [2][4] |

| Density (d₄²⁵) | 0.786 g/mL | [2] |

| Refractive Index (n D²⁰) | 1.3802 | [2] |

These physical constants served as the primary fingerprints for the compound in the early literature.

The Dawn of Spectroscopic Characterization

While infrared (IR) spectroscopy was emerging as a characterization tool in the mid-20th century, detailed spectroscopic data for this compound from this early period is scarce in readily accessible literature. The inherent difficulty in distinguishing the C-O stretch of ethers from other absorptions in the fingerprint region of an IR spectrum would have posed a challenge.[5]

It was not until the latter half of the 20th century that more sophisticated spectroscopic methods were applied to elucidate the finer structural details of this compound. A notable study in 1973 by R. E. Penn and James E. Boggs utilized microwave spectroscopy to probe the conformational preferences and electronic structure of the molecule.

This research provided crucial insights that were unattainable through classical methods.

Caption: Workflow and key findings from the 1973 microwave spectroscopy study.

This work represented a significant leap in the understanding of this compound's structure, demonstrating the power of emerging spectroscopic techniques to provide detailed molecular information.

Conclusion: A Foundation for Future Innovation

The early research on this compound, from the inventive syntheses of the 1940s to the detailed spectroscopic analyses of the 1970s, laid a crucial foundation for the continued exploration of cyclopropane-containing molecules. These pioneering studies not only provided practical methods for the preparation of this valuable compound but also contributed to a deeper understanding of the chemical and physical properties of strained ring systems. The work of these early researchers continues to inform and inspire the development of new synthetic methodologies and the design of novel molecules with unique properties for applications in medicine and materials science.

References

-

Olson, W. T.; Hipsher, H. F.; Buess, C. M.; Goodman, I. A.; Hart, I.; Lamneck, J. H.; Gibbons, L. C. The Synthesis and Purification of Ethers. J. Am. Chem. Soc.1947 , 69 (10), 2451–2454. [Link]

- Krantz, J. C., Jr.; Drake, N. L. Cyclopropyl ether and method of preparing same. U.S.

-

National Institute of Standards and Technology. This compound. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.

-

Penn, R. E.; Boggs, J. E. Microwave spectrum of this compound. J. Chem. Phys.1973 , 59, 4208–4214. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 540-47-6). [Link]

-

DrugFuture. This compound. [Link]

Sources

- 1. This compound | C4H8O | CID 68323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. This compound|540-47-6|Research Chemical [benchchem.com]

- 4. This compound [webbook.nist.gov]

- 5. US2330979A - Cyclopropyl ether and method of preparing same - Google Patents [patents.google.com]

"cyclopropyl methyl ether safety and handling precautions"

An In-depth Technical Guide to the Safe Handling of Cyclopropyl Methyl Ether

Section 1: Executive Summary & Physicochemical Identity

This compound (CAS 540-47-6), also known as methoxycyclopropane, is a valuable cyclic ether used in organic synthesis and pharmaceutical development. Its utility stems from the unique reactivity imparted by the strained cyclopropane ring.[1] However, this structural feature, combined with its nature as an ether, presents significant safety challenges. This guide provides a comprehensive overview of the hazards associated with this compound and establishes robust protocols for its safe handling, storage, and disposal, with a primary focus on its critical potential for forming explosive peroxides. Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and infrastructure.

The core principle of this guide is proactive risk mitigation. This compound is not merely a flammable liquid; it is a time-sensitive, peroxide-forming chemical that demands rigorous inventory management and periodic evaluation.[2] This document moves beyond basic precautions to explain the chemical causality behind each safety recommendation, empowering researchers to make informed decisions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 540-47-6 | [3][4] |

| Molecular Formula | C₄H₈O | [1][3] |

| Molecular Weight | 72.11 g/mol | [1][3] |

| Appearance | Mobile, flammable liquid | [1] |

| Boiling Point | 44.7 °C | [1][3] |

| Melting Point | -119 °C | [1][3] |

| Density | 0.786 g/mL at 25 °C | [1][3] |

| Refractive Index (nD20) | 1.3802 | [1][3] |

Section 2: The Critical Hazard - Peroxide Formation

The most significant and insidious hazard associated with this compound is its propensity to form shock-sensitive and potentially explosive peroxide compounds upon storage and exposure to air.[2] This process, known as autoxidation, is a free-radical chain reaction catalyzed by oxygen, light, and heat.[5][6]

This compound is classified as a Class 2 (or Class B) peroxide former .[2] This classification is critical as it defines the nature of the hazard: the chemical forms explosive peroxides when concentrated.[2] Concentration can occur during routine laboratory procedures such as distillation or rotary evaporation, where the less volatile peroxides are left behind in the vessel, creating an extremely dangerous situation.[5]

Mechanism of Peroxide Formation: The reaction occurs at the carbon atom adjacent to the ether oxygen. Atmospheric oxygen abstracts a hydrogen atom, forming a radical intermediate. This radical then reacts with molecular oxygen (O₂) to form a peroxy radical, which can subsequently abstract a hydrogen from another ether molecule to form a hydroperoxide and propagate the chain reaction. These hydroperoxides can further react and polymerize into dimeric and polymeric peroxides, which are often highly unstable crystalline solids.

Visual Indicators of Peroxide Formation: Vigilant visual inspection before handling is a critical first line of defense. If any of the following are observed, do not move or attempt to open the container. Contact your institution's Environmental Health & Safety (EHS) office immediately.[2]

-

Formation of crystalline solids, either as a precipitate or around the cap.

-

A hazy or cloudy appearance in the liquid.

-

Wisp-like structures suspended in the solvent.

-

Stratification or the formation of immiscible liquid layers.

Section 3: Hazard Identification & GHS Communication

While a harmonized GHS classification for this compound is not consistently published by major regulatory bodies, its chemical properties and class dictate a clear hazard profile. Based on its identity as a low-boiling-point ether and a known peroxide former, a conservative GHS label should be assumed.

Primary Hazards:

-

Flammability: With a boiling point of only 44.7 °C, this compound is a highly flammable liquid. Its vapors can form explosive mixtures with air and travel to distant ignition sources.

-

Peroxide Formation: As a Class 2 peroxide former, it poses a severe explosion risk upon concentration.[2]

Caption: Lifecycle Workflow for this compound.

Section 5: Standard Operating Procedures (SOPs)

SOP 1: General Handling of this compound

-

Preparation: Don all required PPE (See Section 6). Ensure the chemical fume hood is operational and the sash is at the proper working height.

-

Inspection: Before moving the container, visually inspect it for any signs of peroxide formation (Section 2). If any are present, do not proceed.

-

Dispensing: Securely clamp the container. Use grounded, non-sparking tools for transfer. Dispense the required amount into a labeled, appropriate vessel.

-

Inert Atmosphere: After dispensing, purge the headspace of the primary container with an inert gas (e.g., nitrogen or argon) before sealing. This displaces oxygen and significantly inhibits further peroxide formation. [2]5. Sealing: Tightly seal the container cap. Parafilm may be used as a secondary seal.

-

Cleanup: Clean any minor drips within the fume hood immediately with an absorbent pad.

-

Storage: Promptly return the container to its designated flammable storage cabinet.

SOP 2: Peroxide Detection Protocol

This protocol must be performed before any distillation or concentration step and at least every 12 months for opened containers (or more frequently as dictated by institutional policy). [2]

-

Method Selection: Use commercial semi-quantitative peroxide test strips (e.g., Quantofix®), which are safer and easier to interpret than wet chemical methods. [5]Ensure the strips are rated for organic solvents.

-

Execution (in a fume hood): a. Dip the test strip into the this compound for 1-2 seconds. b. After removing the strip, allow the solvent to evaporate completely. c. Apply one drop of deionized water to the test pad. [5] d. Wait for the time specified in the product instructions. e. Compare the color of the test pad to the colorimetric scale provided with the kit.

-

Interpretation and Action:

-

< 20-25 ppm: Safe for use, including concentration procedures. [2]Record the date and result on the container label.

-

25 - 100 ppm: Unsafe for concentration or distillation. The solvent may be used for other applications not involving heating or evaporation. Consider treating to remove peroxides.

-

> 100 ppm (or per institutional limits): Extremely hazardous. Do not handle further. The material must be disposed of as a hazardous explosive waste. Contact EHS immediately.

-

SOP 3: Peroxide Neutralization/Removal Protocol

This procedure should only be performed by experienced personnel for solvents with peroxide levels between 25-100 ppm. It carries inherent risks and should not be attempted on solvents with visible crystals or very high peroxide levels.

-

Method: The most common method is percolation through a column of activated alumina.

-